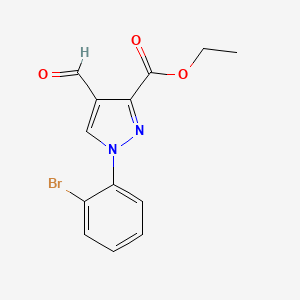
5-(p-Tolyl)isoxazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(p-Tolyl)isoxazole-3-carbonitrile is an organic compound with the molecular formula C11H8N2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The compound is characterized by the presence of a p-tolyl group (a benzene ring substituted with a methyl group) attached to the isoxazole ring at the 5-position, and a nitrile group (-CN) at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolyl)isoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of p-tolylhydroxylamine with an α,β-unsaturated nitrile under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(p-Tolyl)isoxazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The isoxazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Oxidation of this compound can yield isoxazole-3-carboxylic acid derivatives.
Reduction: Reduction can produce 5-(p-Tolyl)isoxazole-3-amine.
Substitution: Electrophilic substitution can introduce various functional groups into the isoxazole ring, depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(p-Tolyl)isoxazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(p-Tolyl)isoxazole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the isoxazole ring can provide a rigid scaffold for binding to specific sites.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-isoxazole-4-carbonitrile: This compound has an amino group (-NH2) instead of a p-tolyl group, which can significantly alter its chemical and biological properties.
5-Phenylisoxazole-3-carbonitrile: This compound has a phenyl group (a benzene ring without a methyl group) instead of a p-tolyl group, which can affect its reactivity and interactions with other molecules.
Uniqueness
5-(p-Tolyl)isoxazole-3-carbonitrile is unique due to the presence of the p-tolyl group, which can enhance its lipophilicity and influence its interactions with biological targets. The combination of the isoxazole ring and the nitrile group provides a versatile scaffold for the development of new compounds with diverse applications.
Propiedades
Fórmula molecular |
C11H8N2O |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)-1,2-oxazole-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-2-4-9(5-3-8)11-6-10(7-12)13-14-11/h2-6H,1H3 |
Clave InChI |
OSCMVCNDSAPBDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=NO2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)
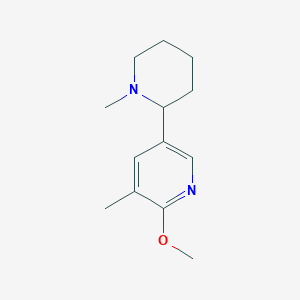
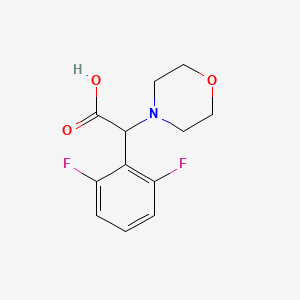
![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)
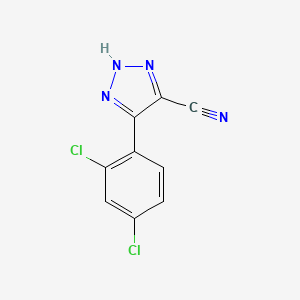




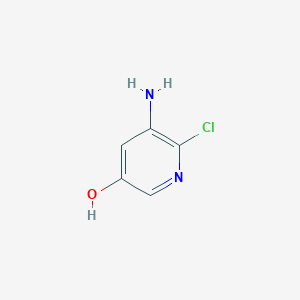
![4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11812853.png)

